O-Ethylisourea hydrochloride chemical properties
O-Ethylisourea hydrochloride chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of O-Ethylisourea Hydrochloride
Introduction
O-Ethylisourea hydrochloride (CAS RN: 31407-74-6) is a reactive chemical compound belonging to the isourea class of organics. While not as commonly utilized as a standalone reagent as its more complex carbodiimide cousins, its core structure is fundamental to understanding the mechanisms of some of the most critical reactions in modern drug development and biochemical research. It serves as a valuable pharmaceutical intermediate and a precursor in various organic syntheses.[1] The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.
This guide provides a detailed examination of the chemical properties, stability, synthesis, and core reactivity of O-Ethylisourea hydrochloride. It is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of this reagent and its role in pivotal synthetic transformations, particularly in the context of amide bond formation and guanidinylation reactions.
Physicochemical Properties & Specifications
O-Ethylisourea hydrochloride is a white to off-white crystalline powder.[1] Its fundamental properties are summarized below, providing a quantitative basis for its handling and application in experimental design.
| Property | Value | Source(s) |
| CAS Number | 31407-74-6 | [1][2][3] |
| Molecular Formula | C₃H₉ClN₂O | [1][3][4] |
| Molecular Weight | 124.57 g/mol | [2][3][4] |
| Melting Point | 99-101 °C | [2] |
| Boiling Point | 95.3 °C at 760 mmHg | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water | [1] |
| Canonical SMILES | CCOC(=N)N.Cl | [1] |
| InChI Key | TVHBMXJAQHVCSA-UHFFFAOYSA-N | [1] |
Stability, Handling, and Storage
A critical aspect of working with O-Ethylisourea hydrochloride is understanding its inherent stability limitations and the corresponding protocols for safe handling and storage.
Chemical Stability
The O-alkylisourea hydrochloride linkage is known to be thermally and hydrolytically sensitive. The primary pathway for degradation involves the nucleophilic attack of the chloride counter-ion on the ethyl group, leading to the release of ethyl chloride and the formation of urea. This instability is a significant consideration for long-term storage and in reaction planning.[5]
Interestingly, the corresponding hydrogen sulphate salt, O-Ethylisourea hydrogen sulphate, has been reported to be more stable, presenting a viable alternative for applications where the presence of the chloride ion is detrimental or where enhanced shelf-life is required.[5] The choice between the hydrochloride and hydrogen sulphate salt is therefore a critical experimental parameter, dictated by the required stability and the chemical tolerance of the reaction system.
Safe Handling Protocol
Based on safety data for isourea salts, O-Ethylisourea hydrochloride should be handled with appropriate precautions.[6][7][8] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[6][8]
Experimental Protocol: Safe Handling
-
Engineering Controls: Handle the compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.[7]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or chemical splash goggles.[6][9]
-
Dispensing: When weighing or transferring the solid, avoid generating dust.[6] Use techniques such as weighing on a tared weigh paper within the fume hood.
-
Exposure Response:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[7][8]
-
If on Skin: Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing. If irritation persists, consult a physician.[6]
-
If in Eyes: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[7][9] Seek immediate medical attention from an ophthalmologist.[6]
-
-
Cleanup: For spills, collect the dry material without creating dust and place it in a designated, sealed container for proper chemical waste disposal.[6]
Storage Conditions
Proper storage is paramount to preserving the integrity of the reagent.
Experimental Protocol: Storage
-
Container: Keep the container tightly closed to prevent moisture ingress and sublimation.[7]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[1][2] This is crucial to minimize hydrolysis and oxidative degradation.
-
Temperature: Store in a cool, dry place, with a recommended temperature range of 2-8°C.[1][2]
-
Location: Store in a designated chemical storage cabinet away from incompatible materials, such as strong oxidizing agents.[10]
Synthesis and Manufacturing Considerations
O-Ethylisourea hydrochloride is typically synthesized via the acid-catalyzed addition of ethanol to cyanamide.
Caption: Workflow for the synthesis of O-Ethylisourea hydrochloride.
Causality in Synthesis: The reaction mechanism involves the protonation of the nitrile nitrogen of cyanamide by hydrogen chloride, which activates the carbon atom for nucleophilic attack by the oxygen of ethanol. This forms a protonated O-ethylisourea intermediate, which is stabilized as the hydrochloride salt. The use of anhydrous HCl is critical to prevent the hydrolysis of cyanamide and the product.[5]
While effective at the lab scale, this process poses challenges for industrial production due to the highly corrosive nature of anhydrous hydrogen chloride gas.[5] This practical insight has led to the development of alternative procedures using concentrated sulfuric acid to produce the more stable O-ethylisourea hydrogen sulphate, which is more amenable to large-scale manufacturing.[5]
Core Reactivity and Mechanistic Principles
The utility of O-Ethylisourea hydrochloride stems from its electrophilic character and its role as a precursor to guanidines. More importantly, its core structure is the key to understanding the highly reactive intermediate in carbodiimide chemistry.
The O-Acylisourea Intermediate: The Engine of Amide Bond Formation
In modern peptide synthesis and bioconjugation, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are indispensable. The key to their function is the formation of a highly reactive O-acylisourea intermediate .[11] O-Ethylisourea itself represents the stable, parent structure of this transient species.
Mechanism:
-
A carboxylic acid attacks the carbodiimide (e.g., EDC).
-
This forms the O-acylisourea intermediate, which is an excellent acylating agent because the isourea moiety is a superb leaving group.
-
A nucleophile (an amine) attacks the activated carbonyl carbon.
-
The amide bond is formed, and a soluble urea byproduct is released.[11]
This mechanism is fundamental to countless applications, from solid-phase peptide synthesis to the crosslinking of proteins.[11][12]
Caption: The central role of the O-acylisourea intermediate in amide synthesis.
Guanylation Reactions
O-Ethylisourea hydrochloride can serve as a guanylating agent, transferring the aminated "C=N" moiety to a nucleophilic amine. This reaction is a straightforward method for synthesizing substituted guanidines, a functional group prevalent in pharmaceuticals and natural products.
Experimental Protocol: Guanylation of a Primary Amine
-
Dissolution: Dissolve the primary amine substrate in a suitable polar, aprotic solvent (e.g., DMF or acetonitrile).
-
Addition of Reagent: Add O-Ethylisourea hydrochloride (typically 1.1 to 1.5 equivalents) to the solution.
-
Base Addition: Add a non-nucleophilic base (e.g., diisopropylethylamine, DIEA) to neutralize the hydrochloride and facilitate the reaction.
-
Heating: Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC or LC-MS until the starting amine is consumed. The reaction involves the amine attacking the electrophilic carbon of the isourea, followed by the elimination of ethanol.
-
Workup: After cooling, perform an aqueous workup to remove the urea byproduct and excess reagents.
-
Purification: Purify the resulting guanidine product by column chromatography or crystallization.
Caption: General mechanism for the guanylation of an amine.
Conclusion
O-Ethylisourea hydrochloride is a compound whose significance is best understood through the lens of its reactivity and its relationship to more complex reagents. While its handling requires care due to stability limitations, it provides a valuable platform for synthesizing substituted guanidines. More fundamentally, its structure as an O-alkylisourea is the conceptual and mechanistic cornerstone of the O-acylisourea intermediate, which is the workhorse of modern amide bond formation in peptide synthesis and beyond. A thorough understanding of its properties, therefore, equips researchers with crucial insights into the causality behind some of synthetic chemistry's most powerful transformations.
References
-
LookChem. Cas 31407-74-6, O-Ethylisourea hydrochloride. [Link]
-
Xinghui. Mastering Peptide Synthesis: The Crucial Role of EDC HCl. [Link]
-
LookChem. Cas 5329-33-9, O-Methylisourea hydrochloride. [Link]
- Google Patents. DE2708973A1 - Crystalline O-ethyl-isourea hydrogen sulphate - prepd. by reacting cyanamide with conc. sulphuric acid and ethanol.
-
Organic Syntheses. METHYLISOUREA HYDROCHLORIDE. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
National Institutes of Health. Chemical Methods for Peptide and Protein Production. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. O-Ethylisourea, HCl , 95% , 31407-74-6 - CookeChem [cookechem.com]
- 4. synchem.de [synchem.de]
- 5. DE2708973A1 - Crystalline O-ethyl-isourea hydrogen sulphate - prepd. by reacting cyanamide with conc. sulphuric acid and ethanol - Google Patents [patents.google.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. O-Methylisourea hydrochloride, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 11. nbinno.com [nbinno.com]
- 12. peptide.com [peptide.com]
